molecular formula C5H12N2 B117243 1-Methylpiperazine CAS No. 109-01-3

1-Methylpiperazine

Cat. No. B117243
CAS RN: 109-01-3
M. Wt: 100.16 g/mol
InChI Key: PVOAHINGSUIXLS-UHFFFAOYSA-N
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Description

1-Methylpiperazine is a chemical compound with interesting properties and diverse applications. It belongs to the piperazine family and is characterized by the presence of a methyl group attached to the piperazine ring . It is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 1-Methylpiperazine leverages a green and cost-effective approach involving two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate . A paper by Dorokhova et al. provides more details on the synthesis of 1-Methylpiperazine .


Molecular Structure Analysis

1-Methylpiperazine is a heterocyclic organic compound. The molecular formula is C5H12N2 .


Chemical Reactions Analysis

As a functional group-containing compound, 1-Methylpiperazine acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . The synthesis of 1-Methylpiperazine involves an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel .


Physical And Chemical Properties Analysis

1-Methylpiperazine is a colorless liquid with a distinctive amine odor . It has a melting point of -6 °C, a boiling point of 138 °C, a density of 0.903 g/mL at 25 °C, and a refractive index of n 20/D 1.466 .

Scientific Research Applications

  • Hydrogen-Bonding Salts Formation : 1-Methylpiperazine has been used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, such as 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid. These salts have unique three-dimensional supramolecular architectures and show robust hydrogen-bond interactions, which are significant in directing crystal structures. These interactions also contribute to thermal stability, as examined by thermogravimetric analysis (Yang Yu et al., 2015).

  • Synthesis of Medicinal Drugs : 1-Amino-4-methylpiperazine, a derivative of 1-methylpiperazine, is commonly used as an intermediate in the synthesis of medicinal drugs. Various methods have been developed for its synthesis, including a reaction with N,N-bis(2-chloroethyl)methylamine and hydrazine, offering an efficient method for isolation (P. M. Kushakova et al., 2004).

  • Triazenes Synthesis : 1-Methylpiperazine has been coupled with diazonium salts to create a series of triazenes, characterized by various spectroscopic methods. These compounds have potential applications in various fields due to their distinct chemical properties (Vanessa Renee Little & K. Vaughan, 2004).

  • Analyzing Degradation Products in CO2 Capture : An innovative solvent for CO2 capture consisting of 1-methylpiperazine was studied to understand its degradation during use. This research is crucial for developing efficient and stable CO2 capture technologies (Lorena Cuccia et al., 2017).

  • Antimicrobial Activity : Piperazine derivatives of chitosan, including methylpiperazine, have been investigated for their antibacterial activity against various strains of bacteria. These compounds, particularly those with di-quaternary substituents, showed significant antibacterial properties (M. Másson et al., 2008).

  • Physicochemical Properties Study : The physicochemical properties of aqueous 1-methylpiperazine solutions have been extensively studied, including their densities, viscosities, refractive indices, and surface tensions. These properties are essential for understanding the microscopic liquid structure of aqueous amine solutions (Aravind V. Rayer et al., 2011).

Safety And Hazards

1-Methylpiperazine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . As an occupational hepatotoxin, repeated or prolonged exposure to this substance can lead to liver damage .

properties

IUPAC Name

1-methylpiperazine
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InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3
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InChI Key

PVOAHINGSUIXLS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCNCC1
Source PubChem
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Molecular Formula

C5H12N2
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DSSTOX Substance ID

DTXSID4021898
Record name 1-Methylpiperazine
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Molecular Weight

100.16 g/mol
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Physical Description

Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name 1-Methylpiperazine
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Vapor Pressure

3.0 [mmHg]
Record name 1-Methylpiperazine
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Product Name

1-Methylpiperazine

CAS RN

109-01-3
Record name 1-Methylpiperazine
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Record name 1-Methylpiperazine
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Record name Piperazine, 1-methyl-
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Record name N-METHYLPIPERAZINE
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Synthesis routes and methods I

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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38.2%
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0.5%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoic acid (0.61 g: 1.42 mMol.) is reacted with 1-hydroxybenzotriazole (231 mg: 1.2 Eq.) and dicyclohexylcarbodiimide (352 mg: 1.2 Eq.) in tetrahydrofuran at room temperature for 1 hour, and then with N-methylpiperazine (0.32 ml: 2 Eq.) for 1 hour to give 1-(2-chloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine (0.72 g). Yield: 99%.
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0.61 g
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231 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazine
Reactant of Route 2
1-Methylpiperazine
Reactant of Route 3
1-Methylpiperazine
Reactant of Route 4
1-Methylpiperazine
Reactant of Route 5
1-Methylpiperazine
Reactant of Route 6
1-Methylpiperazine

Citations

For This Compound
3,430
Citations
MI Dorokhova, EN Alekseeva, IA Kuznetsova… - Pharmaceutical …, 1974 - Springer
We have used the method of synthesis shown above to obtain (D, but as the initial monoacylpiperazine we selected 1-benzoylpiperazine (II)[9]. Our selection of this compound was …
Number of citations: 6 link.springer.com
Z Liu, A Esmaeili, H Zhang, H Xiao, J Yun, L Shao - Fuel, 2021 - Elsevier
… 1-methylpiperazine (1-MPZ) is a PZ derivative with a similar cyclic structure of PZ [34]. 1-MPZ also has a similar absorption rate with PZ because methyl group of 1-MPZ increases the …
Number of citations: 16 www.sciencedirect.com
M Essid, S Muhammad, H Marouani, A Saeed… - Journal of Molecular …, 2020 - Elsevier
… 1-Methylpiperazine, C 6 H 12 N 2 has a methyl group attached to the nitrogen atom at position one (N1) of piperazine. An example of 1-methylpiperazine … mmol of 1-methylpiperazine in …
Number of citations: 18 www.sciencedirect.com
G Dutkiewicz, S Samshuddin, B Narayana… - … Section E: Structure …, 2011 - scripts.iucr.org
In the crystal structure of the title compound [systematic name: 1-methylpiperazine-1,4-diium bis(2,4,6-trinitrophenolate)], C5H14N22+·2C6H2N3O7−, the ionic components are …
Number of citations: 6 scripts.iucr.org
SA Freeman, GT Rochelle - Energy Procedia, 2011 - Elsevier
… The structures of the eight amines, piperazine (PZ), 1-methylpiperazine (1-MPZ), 2methylpiperazine (2-MPZ), piperidine (PD), morpholine (Mor), pyrrolidine (Pyr), hexamethyleneimine (…
Number of citations: 61 www.sciencedirect.com
L Cuccia, J Dugay, D Bontemps, M Louis-Louisy… - Energy Procedia, 2017 - Elsevier
The aim of this work is to study the degradation of an innovative solvent for post-combustion CO 2 capture composed of 1-methylpiperazine (30% w/w), piperazine (10% w/w) and water (…
Number of citations: 1 www.sciencedirect.com
L Cuccia, N Bekhti, J Dugay, D Bontemps… - International Journal of …, 2018 - Elsevier
… The present work aimed at studying the degradation of the innovative blend 1-methylpiperazine/piperazine (1MPZ/PZ: 30/10%wt.) in a lab-scale pilot plant, LEMEDES-CO2, with …
Number of citations: 8 www.sciencedirect.com
J Chen, H Li, Y Le Moullec, J Lu, JCV Marcos, G Chen - Energy Procedia, 2017 - Elsevier
Carbon dioxide capture with absorption is the main method to reduce CO 2 emission. In this article CO 2 solubility data were measured and thermodynamic models are established for …
Number of citations: 11 www.sciencedirect.com
C Peng - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, (C5H14N2)[CuCl4], was synthesized by hydrothermal reaction of CuCl2 with 1-methylpiperazine in an HCl/water solution. Both amine N atoms are protonated. The …
Number of citations: 6 scripts.iucr.org
H Li, Y Le Moullec, J Lu, J Chen, JCV Marcos… - Fluid Phase …, 2015 - Elsevier
An accurate thermodynamic model is the primary element needed for the process simulation and optimization for CO 2 absorption in aqueous amine solutions. In this work, the …
Number of citations: 25 www.sciencedirect.com

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